molecular formula C13H16N4O4S B2449415 4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1207042-53-2

4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2449415
CAS No.: 1207042-53-2
M. Wt: 324.36
InChI Key: MMIWFOIIKWFXRY-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a 1,2,4-oxadiazole ring

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-9-15-12(21-16-9)8-14-13(18)10-4-6-11(7-5-10)22(19,20)17(2)3/h4-7H,8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIWFOIIKWFXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoximes

The 3-methyl-1,2,4-oxadiazole ring is typically constructed via cyclization of amidoxime intermediates. For example:

  • Step 1 : Reaction of methylglyoxal with hydroxylamine hydrochloride forms methylglyoxal amidoxime.
  • Step 2 : Cyclization using acetic anhydride at 80–100°C yields 3-methyl-1,2,4-oxadiazole-5-carbaldehyde.
  • Step 3 : Reductive amination of the aldehyde with ammonium acetate and sodium cyanoborohydride produces (3-methyl-1,2,4-oxadiazol-5-yl)methanamine.

Reaction Conditions :

Parameter Value
Temperature 80–100°C (cyclization)
Catalyst/Solvent Acetic anhydride, ethanol
Yield 68–72%

Oxidative Desulfurization of Thiosemicarbazides

An alternative method involves oxidative desulfurization of thiosemicarbazides using hypervalent iodine reagents:

  • Thiosemicarbazide derivatives are treated with iodobenzene diacetate (PhI(OAc)₂) in dichloromethane, followed by Oxone® (2KHSO₅·KHSO₄·K₂SO₄) to yield the oxadiazole ring.

Advantages :

  • High regioselectivity (>90%).
  • Mild conditions (room temperature, 6–8 hours).

Synthesis of 4-(Dimethylsulfamoyl)benzoyl Chloride

Sulfamoylation of Benzoic Acid

4-(Dimethylsulfamoyl)benzoic acid is synthesized via sulfamoylation of 4-aminobenzoic acid:

  • Step 1 : Diazotization of 4-aminobenzoic acid with NaNO₂/HCl at 0–5°C.
  • Step 2 : Reaction with dimethylamine in aqueous NaOH to install the sulfamoyl group.
  • Step 3 : Acidification to precipitate the product.

Reaction Conditions :

Parameter Value
Temperature 0–5°C (Step 1)
pH 10–12 (Step 2)
Yield 85–88%

Conversion to Acid Chloride

The benzoic acid derivative is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 2 hours to form the corresponding acyl chloride.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Step 1 : Activation of 4-(dimethylsulfamoyl)benzoyl chloride with EDC/HOBt in dichloromethane.
  • Step 2 : Addition of (3-methyl-1,2,4-oxadiazol-5-yl)methanamine at 0°C.
  • Step 3 : Stirring at room temperature for 12–16 hours.

Optimization Data :

Parameter Value
Molar Ratio (EDC) 1.2 equivalents
Solvent Dichloromethane
Yield 76–80%

Schotten-Baumann Reaction

A classical approach involves the Schotten-Baumann conditions:

  • The acyl chloride is reacted with the amine in a biphasic system (water/dichloromethane) with NaOH to neutralize HCl.

Limitations :

  • Lower yields (60–65%) due to hydrolysis side reactions.

One-Pot Tandem Synthesis

A streamlined protocol combines oxadiazole formation and amide coupling in a single vessel:

  • In situ generation of the oxadiazole : From methylglyoxal amidoxime using iodine as an oxidant.
  • Direct amidation : Addition of 4-(dimethylsulfamoyl)benzoyl chloride without intermediate isolation.

Advantages :

  • Reduced purification steps.
  • Total yield improved to 70–75%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Carbodiimide-Mediated 76–80 ≥95 High efficiency
Schotten-Baumann 60–65 85–90 Simplicity
One-Pot Tandem 70–75 ≥90 Process intensification

Challenges and Optimization Strategies

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical.
  • Amine Reactivity : Steric hindrance from the oxadiazole methyl group necessitates excess acyl chloride (1.5 equivalents) for complete conversion.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to ring opening or the formation of amines.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile or electrophile used.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit promising anticancer properties. Specifically, studies have indicated that derivatives of 4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various cancers. Inhibition of CA IX has been linked to reduced tumor growth and enhanced apoptosis in cancer cells.

For instance, a study demonstrated that certain sulfonamide derivatives showed IC50 values for CA IX inhibition ranging from 10.93 to 25.06 nM, indicating potent activity against this target . Additionally, these compounds were able to induce apoptosis in MDA-MB-231 breast cancer cells significantly more than controls.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. The inhibition of carbonic anhydrases in bacteria can interfere with their growth and biofilm formation. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized a series of benzene sulfonamide derivatives, including those based on the oxadiazole structure. The compounds were tested against various cancer cell lines and demonstrated significant anticancer activity through mechanisms involving apoptosis and enzyme inhibition .

Case Study 2: Antimicrobial Screening

Another investigation focused on evaluating the antimicrobial efficacy of similar compounds against common bacterial strains. The results indicated that several derivatives exhibited substantial antibacterial activity, suggesting their potential as new therapeutic agents for treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the oxadiazole ring and the sulfonamide group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,4-oxadiazol-3-yl)benzenamine
  • 1-Naphthyl 3-(dimethylsulfamoyl)-4-methylbenzoate
  • 2-(5-mercapto-1,3,4-oxadiazol-2-yl)methyl-1,2,4-triazol-3-one

Uniqueness

4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the combination of its structural features, which include a benzamide core, a dimethylsulfamoyl group, and a 1,2,4-oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylsulfamoyl group and a 1,2,4-oxadiazole moiety, known for their diverse biological properties. The structural formula can be summarized as follows:

  • Chemical Formula : C12_{12}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight : 284.34 g/mol

Table 1: Structural Components

ComponentDescription
DimethylsulfamoylSulfonamide group with two methyl groups
1,2,4-OxadiazoleHeterocyclic ring contributing to bioactivity
BenzamideAromatic amide providing stability

Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole structure exhibit significant anticancer properties. In particular, compounds containing this moiety have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Histone Deacetylases (HDACs) : This action leads to alterations in gene expression that can trigger apoptosis in cancer cells .
  • Antioxidant Properties : The compound may reduce oxidative stress in cells, contributing to its anticancer effects .

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant effects. In animal models, it demonstrated significant activity against induced seizures:

  • ED50 Values : Studies show effective dosage ranges for seizure inhibition comparable to existing anticonvulsants .

Anti-inflammatory and Analgesic Effects

The oxadiazole derivatives have been reported to possess anti-inflammatory properties. They inhibit the activity of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway:

  • Mechanism of Action : By blocking COX enzymes, these compounds can reduce the production of pro-inflammatory mediators .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Its efficacy may stem from its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Anticancer Properties :
    • A derivative similar to the target compound was tested against multiple cancer cell lines.
    • Results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
  • Anticonvulsant Efficacy :
    • In a controlled study involving mice, the compound was administered orally.
    • It showed a dose-dependent response with an ED50 of approximately 1.7 mg/kg for seizure inhibition .
  • Anti-inflammatory Effects :
    • A comparative analysis with standard anti-inflammatory drugs revealed that the compound significantly reduced inflammation markers in vitro .

Table 2: Summary of Biological Activities

Activity TypeEfficacy ObservedMechanism of Action
AnticancerSignificantHDAC inhibition, oxidative stress reduction
AnticonvulsantEffectiveModulation of neurotransmitter release
Anti-inflammatoryHighCOX inhibition
AntimicrobialModerateDisruption of bacterial metabolism

Q & A

Basic Synthesis Optimization

Q: What are the critical parameters influencing the yield and purity of 4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide during synthesis? A: Key parameters include solvent polarity (e.g., DMF vs. THF), reaction temperature (optimized between 60–80°C for cyclization steps), and stoichiometric ratios of intermediates. For example, the formation of the oxadiazole ring requires precise control of dehydrating agents (e.g., POCl₃ or PCl₃) to avoid side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane improves purity .

Advanced Synthesis: Regioselectivity

Q: How can regioselectivity be controlled during the formation of the 1,2,4-oxadiazole ring in this compound? A: Regioselectivity is influenced by the choice of activating agents (e.g., HATU or EDCl for amide coupling) and the electronic nature of substituents. Computational modeling (DFT) can predict favorable tautomeric forms, while microwave-assisted synthesis reduces competing pathways. Cyclization under acidic conditions (e.g., HCl/EtOH) favors the 5-substituted oxadiazole isomer .

Basic Structural Characterization

Q: Which spectroscopic techniques are most effective for confirming the structure of this compound? A: Use a combination of:

  • ¹H/¹³C NMR to verify substituent positions (e.g., dimethylsulfamoyl protons at δ 2.8–3.1 ppm).
  • IR spectroscopy to identify carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

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